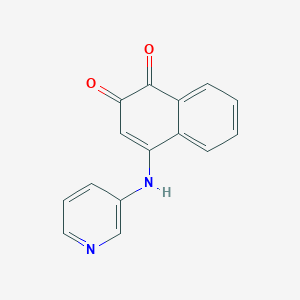![molecular formula C26H32ClNO2 B10761973 (E)-1-[1-ethyl-4-hydroxy-4-[(E)-2-(4-methylphenyl)ethenyl]piperidin-3-yl]-3-(4-methylphenyl)prop-2-en-1-one;hydrochloride](/img/structure/B10761973.png)
(E)-1-[1-ethyl-4-hydroxy-4-[(E)-2-(4-methylphenyl)ethenyl]piperidin-3-yl]-3-(4-methylphenyl)prop-2-en-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC657298 is a small-molecule inhibitor identified for its potential to inhibit the water channel protein aquaporin-1. Aquaporin-1 is integral in transporting water across cell membranes and is implicated in various physiological and pathological processes, including edema, tumor growth, and glaucoma .
Chemical Reactions Analysis
NSC657298 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in NSC657298 .
Scientific Research Applications
NSC657298 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the inhibition of water channels. In biology, it helps in understanding the role of aquaporin-1 in cellular processes. In medicine, NSC657298 is explored for its potential therapeutic applications in conditions like edema, tumor growth, and glaucoma. Its ability to inhibit aquaporin-1 makes it a valuable compound for developing new treatments for these conditions .
Mechanism of Action
The mechanism of action of NSC657298 involves its binding to the aquaporin-1 protein, thereby inhibiting its function. This inhibition prevents the transport of water across cell membranes, which can reduce fluid accumulation in tissues. The molecular targets of NSC657298 include the extracellular part of aquaporin-1, and the pathways involved are those related to water transport and cellular fluid balance .
Comparison with Similar Compounds
NSC657298 is unique among similar compounds due to its specific inhibition of aquaporin-1. Other similar compounds include NSC670226 and NSC168597, which also target aquaporins but may have different binding affinities and specificities. The uniqueness of NSC657298 lies in its efficacy and selectivity in inhibiting aquaporin-1, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H32ClNO2 |
|---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
(E)-1-[1-ethyl-4-hydroxy-4-[(E)-2-(4-methylphenyl)ethenyl]piperidin-3-yl]-3-(4-methylphenyl)prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C26H31NO2.ClH/c1-4-27-18-17-26(29,16-15-23-11-7-21(3)8-12-23)24(19-27)25(28)14-13-22-9-5-20(2)6-10-22;/h5-16,24,29H,4,17-19H2,1-3H3;1H/b14-13+,16-15+; |
InChI Key |
SOSNCYMKWIVYBS-CKUBSENYSA-N |
Isomeric SMILES |
CCN1CCC(C(C1)C(=O)/C=C/C2=CC=C(C=C2)C)(/C=C/C3=CC=C(C=C3)C)O.Cl |
Canonical SMILES |
CCN1CCC(C(C1)C(=O)C=CC2=CC=C(C=C2)C)(C=CC3=CC=C(C=C3)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B10761894.png)
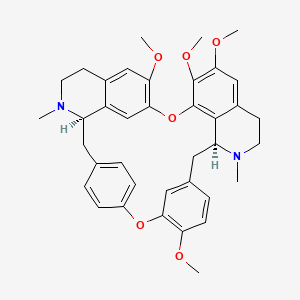
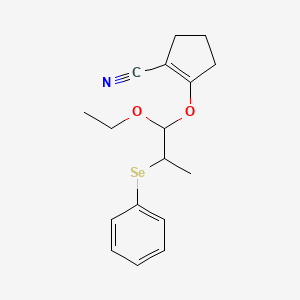
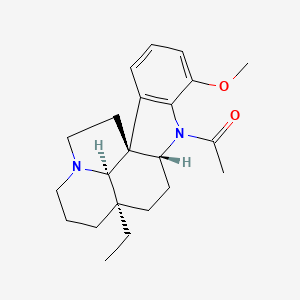
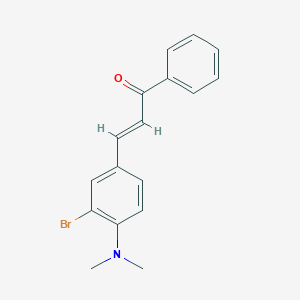
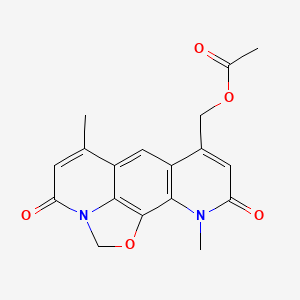
![[4-[(E)-[3-[(dimethylamino)methyl]-2-oxocyclohexylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate;hydrochloride](/img/structure/B10761947.png)
![(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;N-(1-methyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine](/img/structure/B10761955.png)

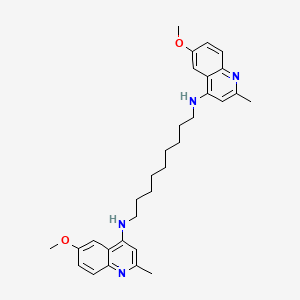
![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride](/img/structure/B10761967.png)
